![molecular formula C21H23NO3 B2776869 tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate CAS No. 1315365-40-2](/img/structure/B2776869.png)

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

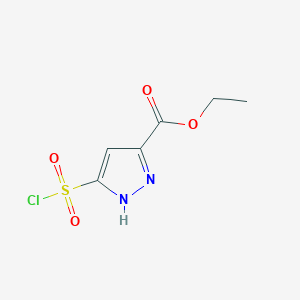

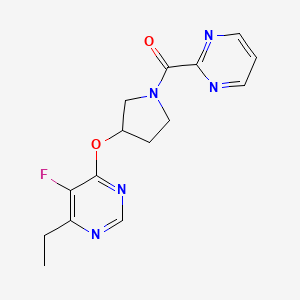

“tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of tert-butyl carbamate, which is an N-alkyl-N-benzyloxy carbamate .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate” is complex, with a molecular weight of 337.41 . It contains a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3), and a benzyloxy group (C6H5CH2O) attached to a phenyl group (C6H5) .Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate” are not available, tert-butyl carbamates are known to undergo a variety of reactions. For instance, they can participate in C-N cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have used this compound in the preparation of seven-membered cyclic hydroxamic acids. These cyclic hydroxamic acids find applications in medicinal chemistry, as they can act as chelating agents or enzyme inhibitors .

- Application : It plays a role in the preparation of IPP, which is useful in organic synthesis and as a potential antiviral agent .

- Application : Researchers employ it as a biochemical reagent in life science-related studies. Its unique structure and reactivity make it valuable for probing biological processes .

- Application : Researchers have reported its use in cross-coupling reactions with fluorescein ditriflate. Such reactions are essential in synthetic chemistry for creating complex molecules .

- Application : tert-Butyl N-(benzyloxy)carbamate facilitates the formation of these cyclic hydroxamic acids, which can serve as building blocks in drug discovery and coordination chemistry .

- Application : Researchers can explore its reactivity in chemical biology studies, including target identification, drug design, and bioconjugation. Its dual functionality makes it intriguing for developing novel therapeutics .

Cyclic Hydroxamic Acid Synthesis

Synthesis of 2-(N-Formyl-N-Hydroxyamino) Ethylphosphonate (IPP)

Biological Material and Organic Compound for Life Science Research

Cross-Coupling Reactions

Functionalized Cyclic Hydroxamic Acids

Chemical Biology and Medicinal Chemistry

Sigma-Aldrich. tert-Butyl N-(benzyloxy)carbamate (CAS Number: 79722-21-7). Link Chemsrc. tert-Butyl prop-2-yn-1-ylcarbamate (CAS Number: 92136-39-5). Link Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3-ynylcarbamate

Wirkmechanismus

Mode of Action

The mode of action of this compound involves its interaction with its targets. It is known to participate in C-N cross coupling reactions . This could potentially lead to changes in the structure and function of the target molecules, thereby influencing their activity.

Biochemical Pathways

It is known to participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids . This suggests that it may play a role in the synthesis or modification of these acids, which are involved in various biochemical processes.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Given its potential role in the synthesis or modification of cyclic hydroxamic acids , it may influence the functions of these acids at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(4-phenylmethoxyphenyl)prop-2-ynyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-21(2,3)25-20(23)22-15-7-10-17-11-13-19(14-12-17)24-16-18-8-5-4-6-9-18/h4-6,8-9,11-14H,15-16H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAFZILPUKCUOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)

![N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2776788.png)

![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)

![2,4,6-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2776794.png)

![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)

![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776803.png)